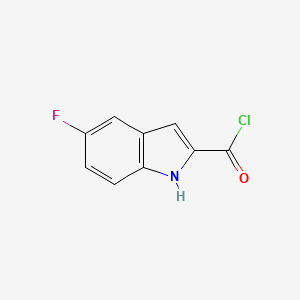
4-(Pyridin-2-yl)butan-1-amine
Descripción general
Descripción
“4-(Pyridin-2-yl)butan-1-amine” is a chemical compound with the molecular formula C9H14N2 . It has a molecular weight of 150.22 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of compounds related to “4-(Pyridin-2-yl)butan-1-amine” has been carried out in a multi-step manner. For instance, intermediate pyrrolidine derivatives were obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis
The InChI code for “4-(Pyridin-2-yl)butan-1-amine” is 1S/C9H14N2/c1-2-3-9(10)8-4-6-11-7-5-8/h4-7,9H,2-3,10H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
Chemical reactions involving “4-(Pyridin-2-yl)butan-1-amine” and similar compounds have been studied. For example, a reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris [2-phenylpyridinato- C2, N] iridium (III) complex led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives .Physical And Chemical Properties Analysis
“4-(Pyridin-2-yl)butan-1-amine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of N-(Pyridin-2-yl)amides
N-(Pyridin-2-yl)amides: are synthesized from α-bromoketones and 2-aminopyridines, where 4-(Pyridin-2-yl)butan-1-amine can act as a precursor. These amides have significant biological and therapeutic value, often serving as pharmacophores in various medicinal molecules .
Development of 3-Bromoimidazo[1,2-a]pyridines
The compound is used in the chemodivergent synthesis of 3-bromoimidazo[1,2-a]pyridines, which are valuable in medicinal chemistry due to their versatile biological properties. The synthesis process involves C–C bond cleavage promoted by I2 and TBHP in a metal-free environment .
Anti-fungal Applications
Derivatives of 4-(Pyridin-2-yl)butan-1-amine, such as N-(tert-butyl)-2-(pyridin-2-yl)imidazo compounds, have been studied for their anti-fungal effects. They are particularly effective against the Sterol 14-alpha demethylase protein in fungi like C. albicans .
Organic Synthesis
The compound serves as a building block in organic synthesis, enabling the construction of complex molecules. It’s used in various reactions, including amidation, cyclization, and bromination, to create diverse molecular structures .
Pharmaceutical Research
In pharmaceutical research, 4-(Pyridin-2-yl)butan-1-amine is a key intermediate for the synthesis of drugs that target a range of diseases, owing to its ability to bind with various biological targets .
Material Science
This amine can be used in the synthesis of polymers and materials that require specific pyridine derivatives as a component, contributing to advancements in material science .
Catalysis
It may act as a ligand in catalytic systems, influencing the rate of chemical reactions. Its pyridine moiety can coordinate with metal centers, thus playing a role in catalysis .
Biochemical Studies
As a pyridine derivative, 4-(Pyridin-2-yl)butan-1-amine is used in biochemical studies to understand the interaction of pyridine rings with biological systems, which is crucial for drug design .
Safety and Hazards
Direcciones Futuras
The future directions for “4-(Pyridin-2-yl)butan-1-amine” and similar compounds could involve their use in drug discovery. The pyrrolidine ring, a feature of these compounds, is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a potential area of future research .
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with various targets, such as cyclin-dependent kinase 2 and cyclin-a2
Mode of Action
It’s known that related compounds can interact with their targets and induce changes . For instance, some compounds can bind to the active site of their targets, leading to changes in the target’s function . More research is required to elucidate the specific mode of action of 4-(Pyridin-2-yl)butan-1-amine.
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to downstream effects
Pharmacokinetics
It’s known that these properties can significantly impact a compound’s bioavailability and efficacy . More research is needed to outline the specific ADME properties of 4-(Pyridin-2-yl)butan-1-amine.
Result of Action
Related compounds have been shown to induce various effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . More research is needed to understand how environmental factors influence the action of 4-(Pyridin-2-yl)butan-1-amine.
Propiedades
IUPAC Name |
4-pyridin-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,1,3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIOUOHCWDHSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542618 | |
| Record name | 4-(Pyridin-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)butan-1-amine | |
CAS RN |
34974-00-0 | |
| Record name | 4-(Pyridin-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




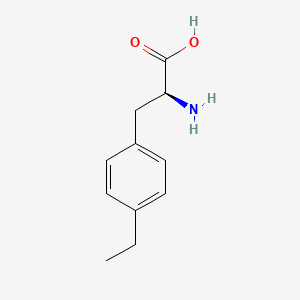
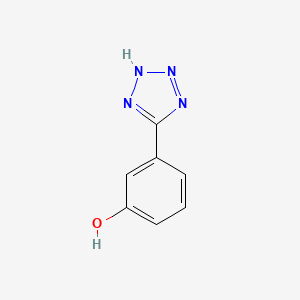
![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)
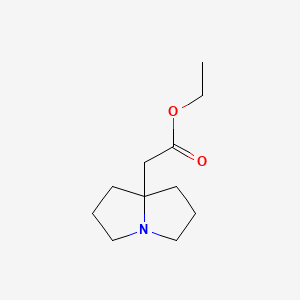
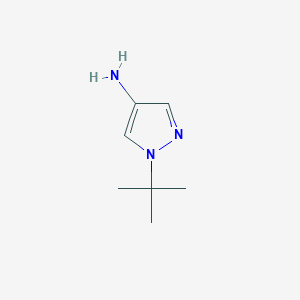
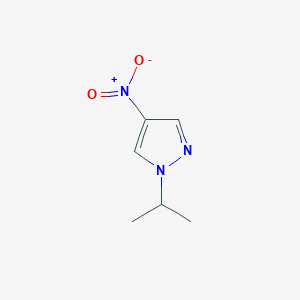
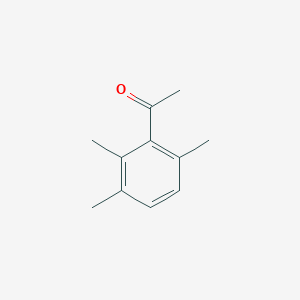
![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)
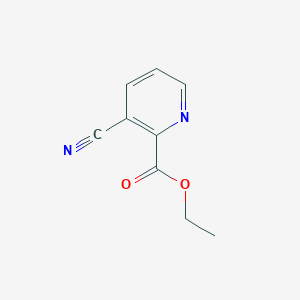
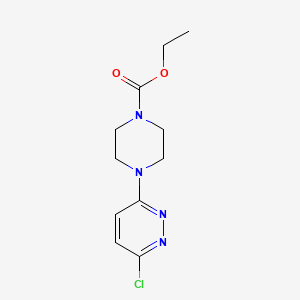
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)

